Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPNBAJRZTJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Compound Overview
- Molecular Formula : C15H19N O3
- Molecular Weight : Approximately 291.34 g/mol
- Physical State : Pale-yellow to yellow-brown oil or semi-solid at room temperature
The compound features a piperidine ring and a carboxylate functional group, which are critical for its biological interactions.
Biological Activity
Research indicates that this compound and its analogs exhibit significant biological activities, particularly in the context of metabolic disorders and potential therapeutic applications. Some of the key findings include:
- Inhibition of Biological Targets : Similar compounds have been shown to act as inhibitors for various biological targets involved in metabolic pathways related to diabetes and other diseases. The specific mechanisms often involve interactions with receptors or enzymes, although detailed studies on this compound remain limited.
- Neuroprotective Properties : Analogous compounds have demonstrated neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. For instance, derivatives have been explored for their ability to protect neuronal cells in vitro and in vivo .
- Antimicrobial Activity : Compounds with structural similarities have shown promising antimicrobial properties, indicating that this compound may also possess such activity.
The biological mechanisms underlying the activity of this compound are primarily linked to its ability to interact with specific enzymes and receptors. These interactions can modulate enzyme activity or receptor binding, leading to therapeutic effects. Further research is needed to elucidate these pathways fully.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on functional group positioning and substitutions. Below is a summary table of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C16H21N O3 | Contains a methoxy group; potential for different reactivity |
| Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate | C15H19N O3 | Variations in position of functional groups affect reactivity |
| Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | C16H23N O3 | Ethoxy substitution alters solubility and biological activity |
Case Studies and Research Findings
Several studies have explored the biological activities of benzyl piperidine derivatives, providing insights into their therapeutic potential:
- Neuroprotective Agents : A study on piperazine derivatives showed neuroprotective effects against ischemic damage, highlighting the relevance of structural modifications in enhancing efficacy .
- Antimicrobial Properties : Research has indicated that certain piperidine derivatives exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may share similar properties.
- Anticancer Activity : In vitro studies have assessed the antiproliferative effects of related compounds on diverse cancer cell lines, indicating potential applications in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
